N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
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Overview
Description
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a synthetic organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary target of TCMDC-123526 is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein translation in the malaria parasite, making it a promising target for antimalarial drug development .
Mode of Action
TCMDC-123526 acts as a pro-inhibitor . It inhibits protein translation and activates the amino acid starvation response in the parasite . The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-123526 adduct . This mechanism is referred to as reaction hijacking .
Biochemical Pathways
The compound affects the protein translation pathway in the malaria parasite . By inhibiting PfAsnRS, TCMDC-123526 disrupts the charging of tRNA with asparagine, which is a critical step in protein synthesis . This disruption leads to an activation of the amino acid starvation response, affecting the parasite’s survival .
Result of Action
The molecular effect of TCMDC-123526 is the formation of an Asn-TCMDC-123526 adduct that inhibits PfAsnRS . On a cellular level, this results in the inhibition of protein translation and the activation of the amino acid starvation response, leading to the death of the malaria parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves the condensation of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-aminobenzamide.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can be compared with other similar compounds, such as:
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
These compounds share similar structural features but differ in the position and nature of substituents on the benzamide ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-12-8-13(24-2)14(25-3)9-15(12)26-17(19)18-16(21)10-5-4-6-11(7-10)20(22)23/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNANFRGYFYRXGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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